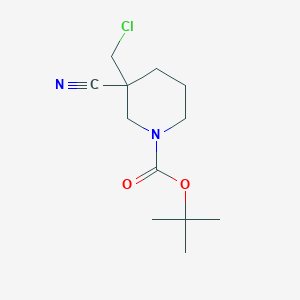![molecular formula C22H21BrN4O3 B2921360 Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate CAS No. 1116084-26-4](/img/structure/B2921360.png)
Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate is a complex organic compound. It contains an azepan-1-ylsulfonyl group, which is a seven-membered heterocyclic compound with a sulfur atom . The compound also contains a chlorobenzoyl group, which is a benzene ring with a chlorine atom and a carbonyl group . The entire molecule is an ester, as indicated by the “benzoate” suffix .
Molecular Structure Analysis
The molecular structure of Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate is complex, with several functional groups. The azepan-1-ylsulfonyl group is a seven-membered ring with a sulfur atom . The chlorobenzoyl group consists of a benzene ring with a chlorine atom and a carbonyl group . The entire molecule is an ester, which is characterized by a carbonyl group adjacent to an ether group .Chemical Reactions Analysis
Esters, such as Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, can undergo a variety of chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols . They can also undergo trans-esterification reactions to form different esters . Additionally, esters can be reduced to form alcohols or aldehydes, depending on the reducing agent .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, due to its complex structure, is involved in various synthetic pathways for producing novel compounds with potential applications. For instance, the synthesis of novel 2-chloro-[1,3] benzoxazine derivatives using Vilsmeier reagent demonstrates the versatility of related compounds in generating structures with significant antibacterial activity. This process involves the reduction of similar ethyl benzoate derivatives, showcasing their role in creating new antibacterial agents through molecular docking studies targeting bacterial enzymes (Shakir, Saoud, & Hussain, 2020).
Molecular Structures and Interactions
The study of hydrogen-bonded supramolecular structures provides insights into the interactions and conformational dynamics of ethyl benzoate derivatives. Research into three substituted 4-pyrazolylbenzoates reveals how molecular linkages via hydrogen bonds can lead to diverse dimensional structures, furthering our understanding of molecular assembly and potential applications in materials science and nanotechnology (Portilla et al., 2007).
Novel Compound Synthesis
The development of new synthetic routes for compounds related to Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate, such as ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, highlights the ongoing research into novel compounds with potential therapeutic or material applications. These studies involve condensation and reduction reactions to establish new chemical entities, emphasizing the role of ethyl benzoate derivatives in medicinal chemistry and materials science (Al-Said & Al-Sghair, 2013).
Applications in Polymer and Material Science
Research into poly[(amino acid ester)phosphazenes] demonstrates the applicability of ethyl benzoate derivatives in the field of polymers, particularly in drug delivery systems. The synthesis and investigation of different poly[(amino acid ester)phosphazenes], which share structural similarities with ethyl benzoate compounds, shed light on their potential as substrates for controlled release of small molecules, opening avenues for advanced biomedical applications (Allcock, Pucher, & Scopelianos, 1994).
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3/c23-18-3-1-2-16(14-18)15-26-21(28)17-4-6-19(7-5-17)30-22-20(24-8-9-25-22)27-10-12-29-13-11-27/h1-9,14H,10-13,15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJRIFCMSQOSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Bromophenyl)methyl]-4-{[3-(morpholin-4-YL)pyrazin-2-YL]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2921280.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)


![ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate](/img/structure/B2921285.png)


![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)


